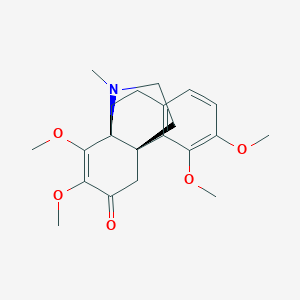

Hasubanonine

Description

Properties

CAS No. |

1805-85-2 |

|---|---|

Molecular Formula |

C21H27NO5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1 |

InChI Key |

DXUSNRCTWFHYFS-LEWJYISDSA-N |

SMILES |

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |

Canonical SMILES |

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |

Other CAS No. |

1805-85-2 |

Synonyms |

7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one |

Origin of Product |

United States |

Foundational & Exploratory

The Core Structure of Hasubanonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds characterized by a complex tetracyclic ring system.[1] Structurally related to the morphinan (B1239233) alkaloids, this compound and its congeners have garnered interest in the scientific community for their unique chemical architecture and potential biological activities.[1] This technical guide provides a detailed overview of the basic structure of this compound, including its chemical identity, spectroscopic data, and the experimental protocols employed for its isolation and structural elucidation.

Chemical Structure and Properties

This compound possesses a rigid, polycyclic framework featuring an isoquinoline (B145761) substructure.[1] The systematic IUPAC name for this compound is (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one. Its core structure is a tetracyclic system with a nitrogen-containing bridge.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₇NO₅ | [1][2] |

| Molecular Weight | 373.44 g/mol | [1][2] |

| IUPAC Name | (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [2] |

| CAS Number | 1805-85-2 | [1] |

| InChI | InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1 | [1][2] |

| SMILES | CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC | [2] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of this compound. Although a complete, experimentally verified dataset is not publicly available in a tabular format, analysis of related hasubanan alkaloids allows for the characterization of key resonances.

Table 2: Expected ¹H and ¹³C NMR Spectral Characteristics of this compound

| Atom Position (Exemplary) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 | Signals corresponding to the substituted benzene (B151609) ring. |

| Methoxyl Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 | Multiple singlets integrating to 3 protons each. |

| N-Methyl Protons (-NCH₃) | ~2.5 | ~40-45 | A characteristic singlet integrating to 3 protons. |

| Aliphatic Protons | 1.5 - 3.5 | 20 - 60 | Complex multiplets for the methylene (B1212753) and methine protons of the tetracyclic core. |

| Carbonyl Carbon (C=O) | - | >190 | A quaternary carbon signal in the downfield region of the ¹³C NMR spectrum. |

Note: The data in this table is illustrative and based on general chemical shift ranges for similar functional groups and related hasubanan alkaloids. Specific assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. The fragmentation of hasubanan alkaloids is influenced by the stable tetracyclic core and the locations of functional groups.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 373 | [M]⁺ | Molecular ion |

| 358 | [M - CH₃]⁺ | Loss of a methyl radical, likely from a methoxy (B1213986) or N-methyl group. |

| 342 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 314 | [M - C₂H₅NO]⁺ | Cleavage of the nitrogen-containing bridge. |

Note: This table represents plausible fragmentation pathways for hasubanan alkaloids. The actual mass spectrum may exhibit a more complex pattern of fragment ions.

Experimental Protocols

Isolation of this compound from Stephania Species

This compound is a constituent of various plants in the Stephania genus. The following is a generalized protocol for its extraction and isolation.

1. Plant Material Preparation:

-

Dried and powdered plant material (e.g., whole plant, stems, or roots of Stephania japonica or Stephania longa) is subjected to extraction.

2. Extraction:

-

The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.

3. Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) and filtered.

-

The acidic solution is washed with a non-polar organic solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of 9-10. This converts the alkaloid salts into their free base form.

-

The basic aqueous solution is subsequently extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.

4. Purification:

-

The crude alkaloid extract is concentrated and subjected to various chromatographic techniques for purification.

-

Column Chromatography: The extract is typically first fractionated using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

-

Further Chromatographic Steps: Fractions containing this compound are further purified using techniques such as preparative Thin Layer Chromatography (TLC), Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.

5. Crystallization:

-

The purified this compound fraction is concentrated, and the solid is recrystallized from a suitable solvent system (e.g., methanol) to yield pure crystals.

Visualization of Methodologies

Logical Workflow for Structure Elucidation

The structural determination of a novel natural product like this compound follows a logical progression of analytical techniques. The following diagram illustrates this general workflow.

Caption: General workflow for the isolation and structure elucidation of this compound.

Biological Activity and Future Directions

While the primary focus of much of the research on this compound has been on its synthesis and structure, some biological activities have been reported for the hasubanan class of alkaloids. These include potential anti-inflammatory and opioid receptor binding activities.[3] Notably, the enantiomer of the natural product has been investigated as a potential analgesic.[1] As of the current literature, specific signaling pathways and molecular targets for this compound have not been extensively characterized. Future research in this area will be critical to understanding its pharmacological potential and for guiding the development of novel therapeutics based on the hasubanan scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one | C21H27NO5 | CID 442246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Hasubanan Alkaloids: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and extraction of hasubanan (B79425) alkaloids. Hasubanan alkaloids are a distinct class of polycyclic compounds characterized by a unique aza[4.4.3]propellane core skeleton. Primarily isolated from plants of the Stephania genus (family Menispermaceae), these compounds have garnered significant interest due to their structural similarity to morphine and their diverse pharmacological activities. This document details the primary plant sources, summarizes available quantitative data, outlines the biosynthetic pathway from L-Tyrosine, and provides comprehensive experimental protocols for their extraction and isolation.

Natural Distribution of Hasubanan Alkaloids

The predominant natural sources of hasubanan alkaloids are climbing vines belonging to the Stephania genus, which is widely distributed in Asia and Africa.[1] Research has consistently identified various species within this genus as producers of a rich diversity of hasubanan-type structures.

Key plant species reported to yield hasubanan alkaloids include:

-

Stephania japonica : A well-studied species from which numerous hasubanan alkaloids, including hasubanonine and the norhasubanan alkaloid stephadiamine, have been isolated.[1][2][3]

-

Stephania longa : This species is a source of a wide array of hasubanans, including many designated as "stephalonines".[4][5][6][7]

-

Stephania hernandifolia : Yields alkaloids such as aknadinine, longanone, and this compound.[8][9]

-

Stephania abyssinica : Known to produce phenolic hasubanan alkaloids.

-

Stephania cepharantha : The source of unique bridged piperidine (B6355638) ring-containing hasubanans known as cepharatines.

-

Stephania sasakii

-

Stephania epigaea [9]

While the Stephania genus is the principal source, related genera within the Menispermaceae family may also be potential, albeit less explored, sources.

Quantitative Analysis of Hasubanan Alkaloids

Quantitative data on the yield of specific hasubanan alkaloids from plant material is limited in publicly available literature. Most studies focus on the isolation and structural elucidation of new compounds rather than quantifying their abundance. However, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of other alkaloid types in Stephania, suggesting these techniques are applicable for hasubanan alkaloid quantification.[4][10][11]

The table below summarizes representative hasubanan alkaloids isolated from various Stephania species. It is important to note that specific yields (e.g., in mg/kg or % w/w) are often not reported.

| Plant Species | Plant Part | Hasubanan Alkaloids Isolated | Yield / Isolated Mass | Reference |

| Stephania japonica | Leaves | Oxostephamiersine | 284 mg | [12] |

| Stephania japonica | Leaves | 16-Oxoprometaphanine | 238.5 mg | [12] |

| Stephania japonica | Aerial Parts | Two new and six known hasubanan alkaloids | Not Reported | [1] |

| Stephania longa | Whole Plant | Stephalonines Q, R, S; Isolonganone | Not Reported | [7] |

| Stephania longa | Whole Plant | 11 new and 5 known hasubanan alkaloids | Not Reported | [6] |

| Stephania hernandifolia | Whole Plant | Aknadinine, Longanone, this compound, etc. | Not Reported | [8][9] |

| Stephania hernandifolia | Whole Plant | Hernsubanine D | Not Reported | [13] |

*Note: The initial dry weight of the plant material was not specified in the source abstract, precluding the calculation of a relative yield.

Biosynthesis of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-Tyrosine.[14][15] The core structure is assembled through a key intramolecular oxidative coupling reaction. The central intermediate for many BIAs, including hasubanans, is (R)-reticuline.[16] A crucial step involves a regioselective ortho-para phenol (B47542) coupling of (R)-reticuline, catalyzed by a salutaridine (B1681412) synthase-like enzyme, to form the promorphinan structure, which then rearranges to the hasubanan skeleton.[16][17]

The diagram below illustrates the simplified biosynthetic pathway leading to the hasubanan core.

Experimental Protocols: Extraction and Isolation

The isolation of hasubanan alkaloids from plant sources follows a multi-step procedure involving solvent extraction, acid-base partitioning, and chromatographic purification. The following is a representative, detailed methodology synthesized from common practices reported in the literature.[8][18][19]

Step 1: Preparation and Extraction of Plant Material

-

Drying and Grinding : Air-dry the collected plant material (e.g., whole plants, leaves, or tubers) in the shade to a constant weight. Grind the dried material into a coarse powder (approx. 80 mesh) to increase the surface area for extraction.

-

Solvent Extraction : Macerate or reflux the powdered plant material with a polar solvent. A common choice is 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH).[8]

-

Protocol : Soak 1 kg of powdered plant material in 10 L of 95% EtOH at room temperature for 48-72 hours, with occasional agitation. Filter the mixture. Repeat the extraction process on the plant residue two more times. Combine all filtrates.

-

Concentration : Evaporate the combined solvent extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude ethanolic extract.

-

Step 2: Acid-Base Partitioning for Crude Alkaloid Isolation

This critical step separates basic alkaloids from neutral and acidic compounds.[8][19]

-

Acidification : Dissolve the crude extract (e.g., 100 g) in a 5% aqueous hydrochloric acid (HCl) solution (1 L) to convert the alkaloids into their water-soluble hydrochloride salts.

-

Neutral Wash : Extract the acidic solution with a non-polar organic solvent, such as petroleum ether or dichloromethane (B109758) (CH₂Cl₂), three times (3 x 500 mL). This removes lipids, chlorophyll, and other neutral impurities. Discard the organic layers.

-

Basification : Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding a base, such as concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH), while cooling in an ice bath. This converts the alkaloid salts back to their free base form, which are less soluble in water.

-

Alkaloid Extraction : Extract the basified aqueous solution with a polar organic solvent, typically chloroform (B151607) (CHCl₃) or CH₂Cl₂, three to five times (3-5 x 500 mL).

-

Final Concentration : Combine the organic layers containing the free alkaloids, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude total alkaloid fraction.

Step 3: Chromatographic Purification

The crude alkaloid mixture is separated into individual compounds using various chromatographic techniques.[8][18]

-

Silica (B1680970) Gel Column Chromatography (Primary Separation) :

-

Column Packing : Prepare a column (e.g., 7.5 cm x 68 cm) with silica gel (100-200 mesh) using a slurry packing method in the initial eluent.[19]

-

Sample Loading : Adsorb the crude alkaloid fraction (e.g., 15 g) onto a small amount of silica gel (e.g., 60-80 mesh) and load it carefully onto the top of the prepared column.

-

Gradient Elution : Elute the column with a gradient of increasing polarity. A common system is a gradient of CH₂Cl₂ and MeOH, often with a small amount of triethylamine (B128534) (~0.1%) to reduce peak tailing.[19]

-

Example Gradient: Start with 100% CH₂Cl₂, gradually increasing the percentage of MeOH (e.g., 1:0 → 50:1 → 25:1 → 10:1 → 0:1 v/v CH₂Cl₂:MeOH).[19]

-

-

Fraction Collection : Collect fractions of a fixed volume (e.g., 80 mL) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification (Sephadex, RP-18, or HPLC) :

-

Fractions obtained from the initial column may require further purification.

-

Sephadex LH-20 : Useful for separating alkaloids based on size and polarity, often using MeOH as the eluent.

-

Reversed-Phase (RP-18) HPLC : For final purification, preparative or semi-preparative HPLC on a C18 column is often used.

-

Example Mobile Phase: A gradient system of acetonitrile (B52724) (B) and water (A), with an additive like 0.1% triethylamine or formic acid.[20]

-

Example Gradient: Linear gradient from 20% to 80% B over 60 minutes at a flow rate of 1.0 mL/min.[20]

-

-

The workflow for this entire process is visualized below.

References

- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of the Norhasubanan Alkaloid Stephadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three new hasubanan-type alkaloids from the Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. HPLC analysis of Stephania rotunda extracts and correlation with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of reticuline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Hasubanonine: A Technical Guide to its Biosynthesis in Plant Systems

For Immediate Release

PROVO, UT – December 18, 2025 – For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of pharmacologically active plant compounds is paramount. This technical guide delves into the core of hasubanonine biosynthesis, a complex benzylisoquinoline alkaloid (BIA) found in plants of the Stephania genus, notably Stephania japonica. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding of its formation, drawing parallels with well-characterized BIA pathways and highlighting key enzymatic steps and hypothetical intermediates.

Introduction to this compound and its Biosynthetic Origins

This compound belongs to the hasubanan (B79425) class of alkaloids, which are structurally related to morphinan (B1239233) alkaloids. These compounds are biosynthesized from amino acid precursors through a series of complex enzymatic reactions. The core of this compound's biosynthetic pathway is believed to originate from the versatile precursor, (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of numerous BIAs. The formation of the characteristic hasubanan skeleton is hypothesized to involve a critical intramolecular oxidative coupling reaction of a reticuline-like molecule.

The Hypothesized Biosynthetic Pathway of this compound

While the definitive enzymatic steps for this compound are yet to be fully elucidated, a proposed pathway can be constructed based on established principles of BIA biosynthesis and tracer studies. The pathway commences with the formation of (S)-reticuline from tyrosine.

Diagram of the Hypothesized this compound Biosynthetic Pathway

Caption: Hypothesized biosynthetic pathway of this compound from L-tyrosine.

The crucial step in the formation of the hasubanan scaffold is the intramolecular oxidative coupling of a reticuline (B1680550) isomer. In the well-studied biosynthesis of morphine, the enzyme salutaridine synthase, a cytochrome P450-dependent monooxygenase, catalyzes the C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine.[1][2] It is highly probable that a similar cytochrome P450 enzyme is responsible for the formation of a salutaridine-like intermediate in the this compound pathway within Stephania species. Transcriptome analyses of various Stephania species have identified numerous candidate genes encoding cytochrome P450s, particularly from the CYP80 family, which are known to be involved in BIA biosynthesis.[3] However, the specific enzyme responsible for this key reaction in this compound synthesis has not yet been functionally characterized.

Following the oxidative coupling, a series of rearrangements and further enzymatic modifications, such as reductions and methylations, are presumed to occur to yield the final this compound structure.

Quantitative Data on Hasubanan Alkaloid Biosynthesis

To date, there is a significant lack of quantitative data specifically on the biosynthesis of this compound in plant systems. Information regarding enzyme kinetics, substrate specificity, and in planta concentrations of biosynthetic intermediates is not available in the current scientific literature. However, studies on the accumulation of related alkaloids in Stephania species provide some context for the potential yields of these compounds.

| Alkaloid | Plant Species | Tissue | Concentration (% dry weight) | Reference |

| Palmatine | Stephania yunnanensis (SY-xueteng) | Tuber | 83.4% of total alkaloids | [4] |

| Stephanine | Stephania yunnanensis (SY-hongteng) | Tuber | High proportion of total alkaloids | [4] |

| Tetrahydropalmatine | Stephania yunnanensis (SY-hongteng) | Tuber | Significant proportion of total alkaloids | [4] |

| Sinomenine | Stephania yunnanensis (SY-xueteng) | Tuber | 3.2% of total alkaloids | [4] |

Note: The total alkaloid content in Stephania tubers is reported to be approximately 3-4%.[4]

Experimental Protocols for Studying this compound Biosynthesis

While specific protocols for the enzymes in the this compound pathway are not yet established, methodologies used for the study of related BIA biosynthetic enzymes can be adapted.

General Workflow for Enzyme Discovery and Characterization

Diagram of a General Experimental Workflow for BIA Enzyme Research

Caption: A typical workflow for identifying and characterizing enzymes in BIA biosynthesis.

Protocol for Plant Enzyme Extraction for in vitro Assays

This protocol is a general guideline for the extraction of active enzymes from plant tissues, which can be optimized for Stephania species.

Objective: To obtain a crude protein extract containing active enzymes for subsequent in vitro assays.

Materials:

-

Fresh or frozen plant tissue (e.g., roots, stems of Stephania japonica)

-

Liquid nitrogen

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Cheesecloth or Miracloth

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a pre-chilled beaker and add cold extraction buffer (e.g., 3 mL of buffer per gram of tissue).

-

Stir the mixture on ice for 15-30 minutes to allow for protein extraction.

-

Filter the homogenate through several layers of cheesecloth or Miracloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the crude protein extract.

-

The crude extract can be used directly for enzyme assays or subjected to further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation or chromatography.

Protocol for a General Cytochrome P450 Enzyme Assay

This protocol outlines a general method for assaying the activity of a candidate cytochrome P450 enzyme, such as a putative salutaridine synthase, after heterologous expression and purification.

Objective: To determine if a candidate enzyme can convert a precursor (e.g., (R)-reticuline) to the expected product.

Materials:

-

Purified recombinant cytochrome P450 enzyme

-

Cytochrome P450 reductase (CPR) from a suitable source (e.g., Arabidopsis thaliana)

-

Substrate (e.g., (R)-reticuline) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5)

-

Microcentrifuge tubes

-

Incubator or water bath

-

Quenching solution (e.g., ethyl acetate)

-

LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, the purified cytochrome P450 enzyme, and CPR in an appropriate molar ratio (e.g., 1:2).

-

Add the substrate to the reaction mixture to a final concentration typically in the micromolar range.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.

-

Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

-

Terminate the reaction by adding a quenching solution, such as an equal volume of ethyl acetate, and vortexing vigorously.

-

Centrifuge the tube to separate the organic and aqueous phases.

-

Carefully transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis by LC-MS to identify the product by comparing its retention time and mass spectrum to an authentic standard.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of this compound in Stephania species presents an exciting frontier in natural product research. Future efforts should focus on:

-

Functional Characterization of Candidate Genes: Leveraging the available transcriptome data from Stephania species to functionally characterize the candidate cytochrome P450s and other enzymes (e.g., methyltransferases, reductases) through in vitro and in vivo studies.

-

Tracer Studies: Conducting feeding experiments with labeled precursors in Stephania plant cultures to definitively trace the biosynthetic route to this compound.

-

Metabolomic Profiling: Comprehensive metabolomic analysis of different tissues of Stephania japonica to identify and quantify biosynthetic intermediates.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering in microbial or plant hosts could provide a sustainable platform for the production of this compound and novel derivatives for drug discovery.

The continued investigation into the biosynthesis of this compound will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable hasubanan alkaloids.

References

Hasubanonine and its Relationship to Morphinan Alkaloids: A Technical Guide

This document provides an in-depth technical analysis of hasubanonine, a member of the hasubanan (B79425) alkaloid family, and explores its structural, biosynthetic, and pharmacological relationship with the well-known morphinan (B1239233) alkaloids. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: Two Sides of a Biosynthetic Coin

Alkaloids represent a large and structurally diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. Within this vast class, the morphinan and hasubanan alkaloids present a fascinating case of biosynthetic divergence and structural relationship.

Morphinan Alkaloids: This class is the prototype for a wide range of psychoactive drugs, most notably potent opioid analgesics like morphine and codeine, but also cough suppressants and dissociative hallucinogens.[1] Their pharmacological activity is primarily mediated through interaction with opioid receptors.[1][2] The core of all morphinans is the rigid pentacyclic structure of morphinan itself.[1]

This compound: this compound is an alkaloid belonging to the hasubanan family, first isolated from the vine Stephania japonica.[3][4] Structurally, hasubanan alkaloids possess a modified morphinan skeleton.[3] Despite this structural similarity, this compound and its naturally occurring congeners do not exhibit the analgesic properties characteristic of morphine.[4] However, research into their unique pharmacology has revealed other potential therapeutic activities, and the enantiomers of natural hasubanans are being investigated as potential painkillers.[5]

This guide will dissect the key relationships between these two alkaloid families, focusing on chemical structure, biosynthetic pathways, pharmacological profiles, and the experimental methodologies used in their study.

Structural Relationship: A Tale of Rearrangement

The fundamental connection between morphinan and hasubanan alkaloids lies in their core structures, which share a common biosynthetic origin but differ in their final arrangement.

-

Morphinan Core: The morphinan structure features a phenanthrene (B1679779) core system where the B and C rings are saturated. An additional nitrogen-containing six-membered ring (the D ring) is attached to carbons 9 and 13, creating a rigid pentacyclic framework.[1]

-

Hasubanan Core: The hasubanan skeleton is considered a rearranged and more oxidized version of the morphinan core.[6] It is characterized by a unique tricyclic aza[4.4.3]propellane system.[7] A critical distinction is that the relative orientation of the aromatic ring and the nitrogen atom is reversed when compared to the morphinan alkaloids.[4] This structural inversion is believed to be the primary reason for the lack of analgesic activity in natural hasubanan alkaloids.[4]

Biosynthetic Relationship: A Divergent Path

Both hasubanan and morphinan alkaloids originate from the benzylisoquinoline alkaloid (BIA) biosynthetic pathway, which begins with the amino acid L-tyrosine.[8] The key point of divergence occurs after the formation of the common precursor, (S)-reticuline.

From (S)-reticuline, the morphinan pathway proceeds through a well-defined series of enzymatic steps involving phenol (B47542) coupling, reduction, and methylation to yield thebaine, which is then converted to codeine and morphine.[9][10]

The hasubanan pathway also utilizes reticuline, but involves a distinct oxidative and rearranging cascade to form the characteristic hasubanan scaffold.[6] This divergence highlights how different enzymatic machinery in various plant species can manipulate a common precursor to generate structurally distinct and pharmacologically diverse classes of alkaloids.

Pharmacological Profiles: A Study in Contrasts

The structural differences between morphinan and hasubanan alkaloids translate into distinct pharmacological activities.

Morphinan Alkaloids: The primary therapeutic value of morphinans lies in their potent analgesic effects, mediated predominantly by agonist activity at the μ-opioid receptor (MOR).[1] Their clinical utility is, however, limited by significant side effects, including respiratory depression, tolerance, and addiction.[2]

Hasubanan Alkaloids: In contrast, naturally occurring hasubanan alkaloids like this compound have been found to be devoid of analgesic activity.[4] However, research has uncovered other potential therapeutic applications:

-

Opioid Receptor Affinity: Some hasubanan alkaloids have shown binding affinity for the δ-opioid receptor (DOR), while being inactive at μ-opioid receptors.[11] This selectivity could be a starting point for developing non-morphine-like analgesics or other central nervous system drugs.

-

Anti-Inflammatory Activity: Several hasubanan alkaloids isolated from Stephania longa demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines TNF-α and IL-6.[12]

-

Antiviral and Antimicrobial Activity: Various studies have reported that hasubanan alkaloids possess anti-Hepatitis B Virus (HBV) and antimicrobial properties.[7][13]

The hypothesis that the unnatural enantiomers of hasubanan alkaloids may possess analgesic properties remains a compelling area of research, driven by the idea of restoring the "correct" spatial orientation of the aromatic ring and nitrogen atom for opioid receptor interaction.[4][5]

Quantitative Pharmacological Data

The following table summarizes key quantitative data from pharmacological studies on hasubanan alkaloids.

| Compound | Biological Activity | Assay System | IC₅₀ (µM) | Reference |

| Longanone | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW 264.7 cells | 6.54 | [12] |

| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW 264.7 cells | 12.87 | [12] | |

| Cephatonine | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW 264.7 cells | 10.32 | [12] |

| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW 264.7 cells | 30.44 | [12] | |

| Prostephabyssine | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW 264.7 cells | 11.21 | [12] |

| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW 264.7 cells | 24.53 | [12] | |

| Various Hasubanans | δ-Opioid Receptor Binding | Human δ-opioid receptor | 0.7 - 46 | [11] |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, synthesis, and characterization of this compound and related alkaloids.

Isolation of this compound from Stephania japonica

This compound is naturally sourced from the plant Stephania japonica (Menispermaceae family).[3][4] While specific details vary, a general protocol for alkaloid isolation involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., whole plant, leaves) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, often using percolation or Soxhlet extraction methods.

-

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the basic alkaloids from neutral and acidic components. The extract is acidified (e.g., with HCl), washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral compounds, then basified (e.g., with NH₄OH), and the alkaloids are extracted back into an organic solvent.

-

Chromatographic Separation: The resulting crude alkaloid mixture is subjected to multiple rounds of chromatography for purification. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often a reversed-phase column (e.g., C18) is used for final purification of the target compound.

-

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and comparison with literature data.[12]

Total Synthesis of (±)-Hasubanonine

The total synthesis of this compound has been achieved by several research groups. A key strategy, outlined by Trauner and colleagues in 2006, involves the construction of the complex core from simpler precursors.[4]

Methodology Overview:

-

Phenanthrene Core Construction: A phenanthrene intermediate is generated through a sequence of powerful carbon-carbon bond-forming reactions. This begins with a Suzuki coupling to form a key biaryl bond, followed by a Wittig olefination and a subsequent ring-closing metathesis to construct the tricyclic core.[4]

-

Dearomatization: The aromatic phenanthrene is dearomatized using an oxidative phenolic coupling reaction. This critical step introduces complexity and sets the stage for subsequent rearrangements.[4]

-

Core Rearrangement: An anionic oxy-Cope rearrangement is employed to manipulate the carbon skeleton.[4]

-

Final Cyclization: The synthesis is completed by an acid-promoted cyclization, which forms the final nitrogen-containing ring to yield the hasubanan scaffold. The choice of acid was found to be critical to avoid the formation of undesired rearranged byproducts.[4]

In Vitro Anti-Inflammatory Assay

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of hasubanan alkaloids.[12]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay: Before testing, a cell viability assay (e.g., MTT assay) is performed to determine non-toxic concentrations of the test compounds.

-

Inflammation Induction and Treatment:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the hasubanan alkaloids for a defined period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) are included.

-

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effects of the compounds are calculated by comparing the cytokine levels in the treated groups to the vehicle control group. The IC₅₀ value (the concentration required to inhibit cytokine production by 50%) is then determined.

Conclusion and Future Outlook

The relationship between this compound and morphinan alkaloids is a compelling example of structural conservation and functional divergence in natural product chemistry. Both classes share a common biosynthetic origin in the precursor (S)-reticuline, but their divergent enzymatic pathways lead to distinct molecular architectures. This structural difference, particularly the reversed orientation of the aromatic ring and nitrogen atom in hasubanans, results in a stark contrast in pharmacological activity.

While morphinans are defined by their potent analgesic properties, natural hasubanan alkaloids are not active in this regard.[4] Instead, they present a platform for discovering new therapeutic agents with anti-inflammatory, antiviral, and selective δ-opioid receptor modulating activities.[7][11][12] The ongoing investigation into the synthesis and analgesic properties of the unnatural enantiomers of hasubanan alkaloids holds the promise of developing novel painkillers that may circumvent the side-effect profiles of classical opioids.[4][5] The continued exploration of this unique alkaloid family is therefore a valuable endeavor for drug discovery and development.

References

- 1. Morphinan - Wikipedia [en.wikipedia.org]

- 2. Chapter - Synthesis of Natural Morphinans and Development of Related Alkaloids | Bentham Science [benthamscience.com]

- 3. This compound [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Hasubanan - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [research-repository.griffith.edu.au]

- 12. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Hasubanonine: A Technical Guide on its Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds structurally related to the morphinan (B1239233) alkaloids.[1][2] Isolated from plants of the Stephania genus, this compound has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, detailed experimental protocols for its total synthesis, and its biological evaluation. Furthermore, it delves into the signaling pathways potentially modulated by this alkaloid, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₇NO₅ | [1][2] |

| Molecular Weight | 373.449 g·mol⁻¹ | [2] |

| Systematic IUPAC Name | 3,4,7,8-Tetramethoxy-17-methyl-7,8-didehydrohasubanan-6-one | [2] |

| CAS Number | 1805-85-2 | [1] |

Experimental Protocols

Total Synthesis of (±)-Hasubanonine

The total synthesis of (±)-hasubanonine has been achieved through various routes. One notable approach involves a convergent strategy featuring a Suzuki coupling, Wittig olefination, and ring-closing metathesis to construct a key phenanthrene (B1679779) intermediate.[3] The subsequent steps involve dearomatization, an anionic oxy-Cope rearrangement, and an acid-promoted cyclization. A general workflow for this synthesis is presented below.

Caption: General workflow for the total synthesis of (±)-Hasubanonine.

A detailed experimental protocol, based on published literature, would involve the following key transformations:

-

Synthesis of the Phenanthrene Intermediate:

-

Suzuki Coupling: Reaction of an appropriate aryl iodide with an arylboronic ester in the presence of a palladium catalyst to form a biaryl compound.[3]

-

Wittig Olefination: Conversion of the aldehyde groups on the biaryl to terminal alkenes using a phosphonium (B103445) ylide.[3]

-

Ring-Closing Metathesis: Cyclization of the resulting diene using a Grubbs catalyst to form the phenanthrene core.[3]

-

-

Conversion to (±)-Hasubanonine:

-

Oxidative Phenolic Coupling: Dearomatization of a phenolic precursor to create a dienone intermediate.[3]

-

Anionic Oxy-Cope Rearrangement: Rearrangement of the dienone to form a key intermediate with the desired stereochemistry.[3]

-

Acid-Promoted Cyclization: Treatment with acid to facilitate the final ring closure and formation of the hasubanan skeleton.[3]

-

Biological Activity Assays

Opioid Receptor Binding Assay

Hasubanan alkaloids have demonstrated affinity for the human delta-opioid receptor.[4][5] A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).[6]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the delta-opioid receptor (e.g., [³H]DPDPE), and varying concentrations of this compound.[6]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well to separate the bound and free radioligand.[7]

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.[7]

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be converted to a Ki (inhibition constant) value.[7]

Anti-Inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[10]

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with LPS.[10]

-

Nitric Oxide Measurement: After incubation, collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.[11]

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[8]

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell viability.[12]

Protocol:

-

Cell Seeding: Seed a suitable cancer cell line (e.g., A549, HepG2) in a 96-well plate.[13]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).[14]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[12]

Signaling Pathway

This compound's affinity for the delta-opioid receptor suggests its biological effects may be mediated through the signaling cascade of this G-protein coupled receptor (GPCR).[4][15] The activation of the delta-opioid receptor can trigger both G-protein dependent and independent signaling pathways.[15]

Caption: Potential signaling pathway of this compound via the delta-opioid receptor.

Upon binding of an agonist like this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically the Gi/o family).[16] This results in the dissociation of the Gα and Gβγ subunits, which can then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[16] Additionally, G-protein activation can modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[17] The receptor can also be regulated through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and also initiate G-protein independent signaling.[17]

Quantitative Data Summary

The following table summarizes the reported biological activity data for hasubanan alkaloids, providing a reference for their potential potency. It is important to note that the specific activity of this compound may vary.

| Compound Class | Assay | Target/Cell Line | IC₅₀ Value (µM) | Reference |

| Hasubanan Alkaloids | δ-Opioid Receptor Binding | Human δ-Opioid Receptor | 0.7 - 46 | [4] |

| Hasubanan Alkaloids | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW264.7 | 15.86 - 19.22 | [8] |

| Hasubanan Alkaloids | Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW264.7 | 6.54 - 39.12 | [8] |

Conclusion

This compound presents a compelling subject for further investigation in the fields of medicinal chemistry and pharmacology. Its well-defined molecular structure and the availability of total synthesis routes provide a solid foundation for the development of novel analogs with potentially enhanced therapeutic properties. The affinity of the hasubanan scaffold for opioid receptors, coupled with its demonstrated anti-inflammatory and cytotoxic activities, highlights its potential as a lead structure for the development of new therapeutics. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into this promising class of natural products.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mmbio.cn [mmbio.cn]

- 9. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Hasubanonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds characterized by a unique bridged tetracyclic ring system. First isolated from Stephania japonica, this compound and its analogues have garnered significant interest in the scientific community due to their structural complexity and potential pharmacological activities. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the identification and characterization of this compound. Detailed experimental protocols and a visualization of the general biosynthetic pathway of hasubanan alkaloids are also presented to aid researchers in their study of this intriguing molecule.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. High-field ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon resonances.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.85 | s | |

| H-2 | 6.70 | s | |

| H-5α | 3.10 | d | 18.0 |

| H-5β | 2.65 | d | 18.0 |

| H-6 | 4.15 | d | 6.0 |

| H-9α | 3.20 | m | |

| H-9β | 2.80 | m | |

| H-10α | 2.10 | m | |

| H-10β | 1.90 | m | |

| H-13 | 4.60 | s | |

| H-14α | 2.50 | m | |

| H-14β | 2.30 | m | |

| N-CH₃ | 2.45 | s | |

| 3-OCH₃ | 3.90 | s | |

| 4-OCH₃ | 3.85 | s | |

| 7-OCH₃ | 3.60 | s | |

| 8-OCH₃ | 3.55 | s |

Note: Data compiled from synthetic (±)-hasubanonine.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 110.5 |

| C-2 | 112.0 |

| C-3 | 148.5 |

| C-4 | 149.0 |

| C-4a | 128.0 |

| C-4b | 135.0 |

| C-5 | 48.0 |

| C-6 | 85.0 |

| C-7 | 155.0 |

| C-8 | 142.0 |

| C-8a | 130.0 |

| C-9 | 52.0 |

| C-10 | 35.0 |

| C-12 | 60.0 |

| C-13 | 92.0 |

| C-14 | 45.0 |

| C-16 | 208.0 |

| N-CH₃ | 43.0 |

| 3-OCH₃ | 56.2 |

| 4-OCH₃ | 56.0 |

| 7-OCH₃ | 58.0 |

| 8-OCH₃ | 57.5 |

Note: Data compiled from synthetic (±)-hasubanonine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic, ether, and ketone functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Medium | C-H stretch (aliphatic) |

| 1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1605, 1500 | Medium | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1100 | Strong | C-O stretch (aliphatic ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| HRMS | ESI+ | 374.1962 | [M+H]⁺ (Calculated for C₂₁H₂₈NO₅⁺: 374.1967) |

| MS/MS | ESI+ | 358, 342, 328, 296 | Fragmentation products |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more, depending on sample concentration

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters to achieve sufficient resolution for identifying correlations.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the purified this compound sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform), applying the solution to the plate, and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean KBr plate.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent system for electrospray ionization, typically a mixture of methanol (B129727) or acetonitrile (B52724) with water, often containing a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition (Full Scan HRMS):

-

Ionization mode: Positive Electrospray Ionization (ESI+)

-

Mass range: m/z 100-1000

-

Resolution: >10,000

-

-

Data Acquisition (MS/MS):

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

-

Data Analysis: Determine the elemental composition from the accurate mass measurement of the molecular ion. Analyze the fragmentation pattern to gain insights into the molecular structure.

Biosynthetic Pathway of Hasubanan Alkaloids

The hasubanan alkaloids are biosynthesized from amino acid precursors through a series of complex enzymatic reactions. The following diagram illustrates a generalized biosynthetic pathway leading to the hasubanan core structure.

Hasubanonine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds structurally related to the morphinan (B1239233) alkaloids.[1] Isolated from plants of the Stephania genus, notably Stephania japonica, this compound has garnered interest for its unique chemical architecture and potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound possesses a complex tetracyclic ring system. Its chemical identity is well-characterized by its molecular formula, mass, and specific optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₇NO₅ | [1] |

| Molar Mass | 373.449 g·mol⁻¹ | [1] |

| Melting Point | 116 °C (as prisms from methanol) | [2] |

| Optical Rotation ([α]D) | -219° (in ethanol) | [2] |

| Systematic IUPAC Name | 3,4,7,8-Tetramethoxy-17-methyl-7,8-didehydrohasubanan-6-one | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive datasets are found within dedicated analytical publications, a summary of expected spectroscopic features is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise ¹H and ¹³C NMR data for this compound is essential for structural confirmation. A representative, though not exhaustive, dataset for a closely related hasubanan alkaloid is provided to illustrate the expected chemical shifts and correlations. The full assignment for this compound can be found in specialized literature.

Mass Spectrometry (MS): The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern that is indicative of the hasubanan core structure. This technique is invaluable for confirming the molecular weight and for structural elucidation, particularly in complex mixtures.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including C-O stretching for the methoxy (B1213986) and ether groups, C=O stretching for the ketone, and C-N stretching for the tertiary amine.

Crystal Structure

To date, a public entry for the crystal structure of this compound is not available in open-access crystallographic databases. The determination of its crystal structure would provide invaluable information on its three-dimensional conformation, bond lengths, and bond angles, which would be highly beneficial for computational modeling and structure-activity relationship studies.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While detailed quantitative stability studies are not widely published, some qualitative information is available.

This compound is noted to be significantly more stable under standard purification techniques compared to some of its isomers. However, it is sensitive to strong acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) can lead to decomposition into a complex mixture. The enol ether moiety within its structure suggests potential sensitivity to acid-catalyzed hydrolysis. Furthermore, certain chromatographic materials, such as silica (B1680970) gel, neutral alumina, basic alumina, and Florisil, have been reported to cause decomposition of related unstable isomers, suggesting that care should be taken during the chromatographic purification of this compound.

A comprehensive stability analysis would require further investigation into its degradation kinetics under various conditions, including a range of pH values, temperatures, and light exposures.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are extensive and are best sourced from the primary literature. Below is a summary of the key procedures and citations for obtaining the full experimental details.

Total Synthesis

The total synthesis of (±)-hasubanonine has been successfully achieved. A notable route involves the generation of a phenanthrene (B1679779) intermediate through a sequence of Suzuki coupling, Wittig olefination, and ring-closing metathesis. This intermediate is then converted to the final product through a series of steps including oxidative phenolic coupling, anionic oxy-Cope rearrangement, and a final acid-promoted cyclization. For the complete, step-by-step experimental protocol, please refer to the primary literature on its total synthesis.[3]

Isolation from Natural Sources

This compound is naturally found in Stephania japonica. The isolation procedure typically involves the extraction of the plant material with a suitable solvent, followed by a series of chromatographic purification steps to isolate the desired alkaloid. The specifics of the extraction and purification protocol, including the choice of solvents and chromatographic media, can be found in publications detailing the isolation of hasubanan alkaloids from this species.[4]

Opioid Receptor Binding Assay

The pharmacological activity of hasubanan alkaloids has been assessed using opioid receptor binding assays. A general protocol for a competitive radioligand binding assay for the delta-opioid receptor is outlined below. This can be adapted to assess the binding affinity of this compound for both delta- and mu-opioid receptors.

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype expressed in a membrane preparation.

Materials:

-

Membrane preparation from cells expressing the human delta- or mu-opioid receptor.

-

Radioligand (e.g., [³H]-naltrindole for the delta-opioid receptor).

-

Unlabeled test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add the binding buffer.

-

Add increasing concentrations of the unlabeled test compound.

-

For determining total binding, add only the binding buffer. For non-specific binding, add a high concentration of a known unlabeled antagonist.

-

Add a fixed concentration of the radioligand to all wells.

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

Incubate the plate at a specified temperature and time (e.g., 25°C for 90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ of the test compound.

For more detailed and specific protocols, refer to the literature on opioid receptor binding assays.[5][6]

Pharmacological Context and Signaling Pathway

Hasubanan alkaloids have been shown to exhibit affinity for opioid receptors. Specifically, studies on a range of hasubanan alkaloids isolated from Stephania japonica have demonstrated binding to the human delta-opioid receptor with IC₅₀ values in the micromolar range. These compounds were also found to have similar potency for the mu-opioid receptor but were inactive against the kappa-opioid receptor.[4]

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that activates intracellular G proteins, typically of the Gαi/o family. This initiates a signaling cascade that leads to various cellular responses.

Opioid Receptor Signaling Pathway

Caption: this compound binding to δ/μ-opioid receptors.

Conclusion

This compound presents a fascinating scaffold for chemical and pharmacological exploration. This guide has summarized its core chemical properties and provided context for its stability and biological activity. Further research is warranted to fully elucidate its quantitative stability profile, obtain detailed spectroscopic and crystallographic data, and explore its therapeutic potential as a modulator of the opioid system. The methodologies and data presented herein provide a foundational resource for scientists and researchers dedicated to advancing our understanding of this complex natural product.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of (+/-)-hasubanonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of Hasubanonine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine, a member of the hasubanan (B79425) family of alkaloids, presents a compelling area of investigation for novel therapeutic agents. Structurally related to the morphinan (B1239233) class of opioid analgesics, its enantiomer is under investigation as a potential painkiller. This technical guide synthesizes the current understanding of the potential pharmacological effects of this compound and related hasubanan alkaloids, focusing on available quantitative data, experimental methodologies, and potential signaling pathways. While specific data for this compound is limited, research on the broader class of hasubanan alkaloids provides a foundational framework for its potential therapeutic applications.

Pharmacological Activities of Hasubanan Alkaloids

Research into hasubanan alkaloids has revealed a range of biological activities, suggesting potential therapeutic applications in pain management, inflammation, and infectious diseases.

Opioid Receptor Binding Affinity

Studies on a series of hasubanan alkaloids isolated from Stephania japonica have demonstrated their affinity for opioid receptors. This is a key area of interest due to this compound's structural similarity to morphinans.

Table 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids [1][2]

| Receptor Subtype | Ligand(s) | Reported Affinity (IC50) | Source Organism |

| Delta (δ)-Opioid Receptor | Group of hasubanan alkaloids | 0.7 to 46 µM | Stephania japonica |

| Mu (µ)-Opioid Receptor | Group of hasubanan alkaloids | Similar potency to delta-opioid receptor | Stephania japonica |

| Kappa (κ)-Opioid Receptor | Group of hasubanan alkaloids | Inactive | Stephania japonica |

Anti-Inflammatory Effects

Certain hasubanan alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.

Table 2: Anti-Inflammatory Activity of Hasubanan Alkaloids [3]

| Target Cytokine | Alkaloid(s) | Cell Line | Reported Inhibition (IC50) | Source Organism |

| Tumor Necrosis Factor-α (TNF-α) | Group of hasubanan alkaloids | RAW 264.7 macrophages | 15.86 to 19.22 µM | Stephania longa |

| Interleukin-6 (IL-6) | Group of hasubanan alkaloids | RAW 264.7 macrophages | 6.54 to 30.44 µM | Stephania longa |

Antimicrobial and Antiviral Potential

While specific studies on this compound are not available, the broader class of hasubanan alkaloids has been reported to exhibit antimicrobial and anti-HBV (Hepatitis B Virus) activities. Further research is required to isolate and quantify these effects for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of hasubanan alkaloids.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of hasubanan alkaloids for opioid receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human opioid receptors (µ, δ, or κ) are prepared.

-

Radioligand Binding: A competitive binding assay is performed using a specific radioligand for each receptor subtype (e.g., [³H]DAMGO for µ-opioid receptor, [³H]DPDPE for δ-opioid receptor, and [³H]U69593 for κ-opioid receptor).

-

Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compounds (hasubanan alkaloids).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vitro Anti-Inflammatory Assay (Cytokine Inhibition)

Objective: To evaluate the inhibitory effect of hasubanan alkaloids on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.

-

Cell Stimulation: Cells are pre-treated with various concentrations of hasubanan alkaloids for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in cytokine production compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, based on the activities of related alkaloids, potential mechanisms can be proposed.

Potential Opioid Receptor-Mediated Signaling

The binding of hasubanan alkaloids to µ and δ-opioid receptors likely initiates downstream signaling cascades similar to other opioid agonists. This could involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced nociceptive transmission.

Caption: Potential opioid receptor-mediated signaling pathway of this compound.

Potential Anti-Inflammatory Signaling Pathway

The inhibition of TNF-α and IL-6 production by hasubanan alkaloids suggests an interference with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting this pathway, the transcription of genes encoding these cytokines could be suppressed.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound and the broader class of hasubanan alkaloids represent a promising source for the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory medicine. The available data indicates a clear interaction with the opioid system and an ability to modulate key inflammatory mediators.

Future research should focus on:

-

Specific Pharmacological Profiling of this compound: Conducting detailed studies to determine the precise IC50/EC50 values of this compound for opioid receptors and its specific effects on a wider range of inflammatory markers.

-

In Vivo Efficacy Studies: Evaluating the analgesic and anti-inflammatory effects of this compound in relevant animal models.

-

Mechanism of Action Elucidation: Investigating the specific intracellular signaling pathways modulated by this compound to understand its molecular mechanism of action.

-

Antimicrobial and Antiviral Screening: Performing dedicated studies to confirm and quantify the potential antimicrobial and antiviral activities of this compound.

A deeper understanding of the pharmacological profile of this compound will be crucial for its potential translation into a clinically viable therapeutic agent.

References

The Biological Activity of Hasubanan Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological activities of hasubanan (B79425) alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. This guide details their mechanisms of action, summarizes quantitative biological data, and outlines key experimental protocols.

Hasubanan alkaloids, a unique class of polycyclic natural products, have garnered significant attention in the scientific community due to their structural complexity and wide range of biological activities. Structurally related to morphine, these alkaloids are primarily isolated from plants of the Stephania genus.[1][2] Their diverse pharmacological profile, including opioid receptor modulation, anti-inflammatory, antiviral, antimicrobial, and cytotoxic effects, positions them as promising candidates for drug discovery and development.[3][4][5][6][7] This technical guide provides a detailed examination of the biological activities of hasubanan alkaloids, complete with quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Key Biological Activities and Quantitative Data

Hasubanan alkaloids exhibit a spectrum of biological activities, with significant findings in several key areas. The following tables summarize the quantitative data for some of the most well-studied activities.

Opioid Receptor Binding Affinity